N-(4-bromophenyl)urea
Overview
Description
N-(4-bromophenyl)urea is a chemical compound that can be considered as a derivative of urea where one of the hydrogen atoms is replaced by a 4-bromophenyl group. This structural modification can potentially alter the physical, chemical, and biological properties of the molecule compared to urea itself.
Synthesis Analysis
The synthesis of N-(4-bromophenyl)urea derivatives can be achieved through various chemical pathways. For instance, the synthesis of a related compound, N-(4-Chloro-3-trifluoromethylphenyl)-N'-(4-bromophenyl)urea, was reported to be synthesized from 4-chloro-3-trifluoromethylaniline and triphosgene, followed by a reaction with 4-bromoaniline, yielding the product in about 75% overall yield and 99.8% purity . This method could potentially be adapted for the synthesis of N-(4-bromophenyl)urea by using appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of N-(4-bromophenyl)urea and its derivatives can be characterized by various spectroscopic and crystallographic techniques. For example, the crystal structure of a related compound, N-p-Bromophenyl-N'-(2-chlorobenzoyl)urea, shows that the bromophenyl and chlorophenyl groups are positioned in cis and trans configurations across the C-N bonds relative to the urea carbonyl oxygen atom . This information can provide insights into the molecular geometry and potential intermolecular interactions of N-(4-bromophenyl)urea.
Chemical Reactions Analysis
N-(4-bromophenyl)urea can participate in various chemical reactions due to the presence of reactive functional groups. The bromophenyl moiety, for instance, can undergo further chemical transformations such as coupling reactions or nucleophilic substitutions. The urea portion of the molecule can engage in hydrogen bonding, which can influence the reactivity and interaction with other molecules, as seen in the formation of dimers via intermolecular hydrogen bonds in related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(4-bromophenyl)urea can be deduced from studies on similar compounds. For example, the phase diagram of a urea-4-bromo-2-nitroaniline system indicates the presence of a miscibility gap and the formation of eutectic and monotectic compositions, which can inform on the solubility and melting behavior of N-(4-bromophenyl)urea . Additionally, the interaction of urea derivatives with dyes like bromophenol blue can be used to study the denaturation of proteins, suggesting that N-(4-bromophenyl)urea could potentially interact with biomolecules in a similar manner .
Scientific Research Applications
Synthesis and Chemical Properties
N-(4-bromophenyl)urea is employed as a key intermediate in the synthesis of various compounds. For instance, it is used in the synthesis of antitumor agents like sorafenib, demonstrating a significant role in pharmaceutical chemistry (Yan Feng-mei & Liu He-qin, 2009). Another application is in the structural analysis of chemicals like metobromuron, a phenylurea herbicide, where the compound contributes to understanding crystal structures and intermolecular interactions (Gihaeng Kang et al., 2015).
Agricultural Applications
In agriculture, urea derivatives, including N-(4-bromophenyl)urea, are studied for their potential as fertilizers and their impact on soil and crop yield. Studies have focused on different urea formulations to optimize nitrogen uptake and minimize losses due to volatilization, highlighting the practical applications of these compounds in agricultural practices (R. Norman et al., 2009).
Biological Activity
Research into urea derivatives has explored their biological activity, such as cytokinin-like activity, which is crucial for cell division and differentiation in plants. These studies are fundamental in understanding plant growth and development, making N-(4-bromophenyl)urea relevant in botany and agriculture (A. Ricci & C. Bertoletti, 2009).
Nonlinear Optical Properties
N-(4-bromophenyl)urea derivatives are also investigated for their nonlinear optical properties, which are significant in the development of materials for optoelectronic applications. Such research contributes to the advancement of technologies in fields like telecommunications and information processing (S. Ahamed et al., 2018).
Environmental Impact
Understanding the environmental impact of N-(4-bromophenyl)urea and its derivatives is essential. Studies focus on their degradation in soil and the subsequent effects on soil chemistry and ecology, contributing to environmental science and sustainable agriculture practices (S. Katz & Richard F. Strusz, 1968).
properties
IUPAC Name |
(4-bromophenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQUUCXMPUNRLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173337 | |
Record name | N-(4-Bromophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)urea | |
CAS RN |
1967-25-5 | |
Record name | N-(4-Bromophenyl)urea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001967255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Bromophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-bromophenyl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(4-BROMOPHENYL)UREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4K2D5WZSI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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